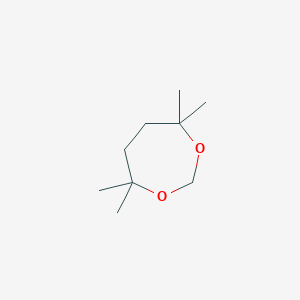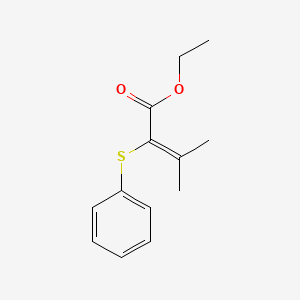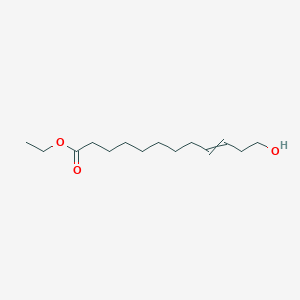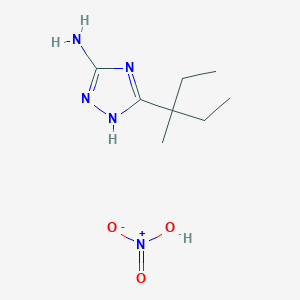
5-(3-methylpentan-3-yl)-1H-1,2,4-triazol-3-amine;nitric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-methylpentan-3-yl)-1H-1,2,4-triazol-3-amine; nitric acid is a compound that combines an organic molecule with a nitric acid moiety The organic component, 5-(3-methylpentan-3-yl)-1H-1,2,4-triazol-3-amine, is a derivative of triazole, a five-membered ring containing three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-methylpentan-3-yl)-1H-1,2,4-triazol-3-amine typically involves the reaction of 3-methylpentan-3-ylamine with 1H-1,2,4-triazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and reaction time, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions and can produce the compound in significant quantities. The use of automated systems and advanced monitoring techniques ensures the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-methylpentan-3-yl)-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triazole ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are tailored to the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives.
Applications De Recherche Scientifique
5-(3-methylpentan-3-yl)-1H-1,2,4-triazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-(3-methylpentan-3-yl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. The nitric acid component may contribute to the compound’s reactivity and biological effects. The exact pathways and targets are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-3-pentanol: An organic compound with similar structural features.
Emylcamate: A tranquilizer synthesized using similar building blocks.
Hexanol: Another alcohol with comparable properties.
Uniqueness
5-(3-methylpentan-3-yl)-1H-1,2,4-triazol-3-amine is unique due to its combination of a triazole ring and a nitric acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
82560-15-4 |
|---|---|
Formule moléculaire |
C8H17N5O3 |
Poids moléculaire |
231.25 g/mol |
Nom IUPAC |
5-(3-methylpentan-3-yl)-1H-1,2,4-triazol-3-amine;nitric acid |
InChI |
InChI=1S/C8H16N4.HNO3/c1-4-8(3,5-2)6-10-7(9)12-11-6;2-1(3)4/h4-5H2,1-3H3,(H3,9,10,11,12);(H,2,3,4) |
Clé InChI |
DGXPCBQUIUCDDW-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(CC)C1=NC(=NN1)N.[N+](=O)(O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






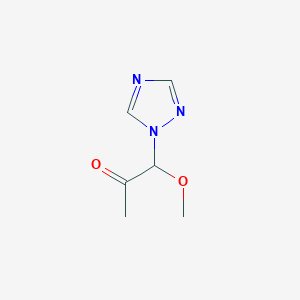
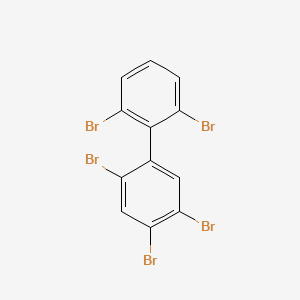
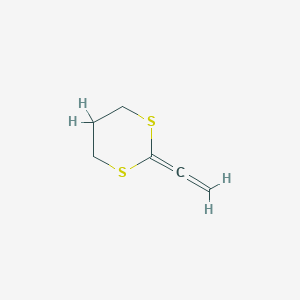
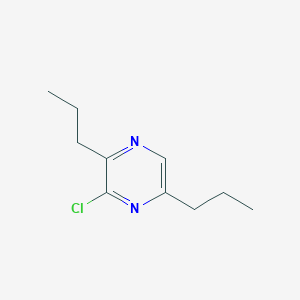

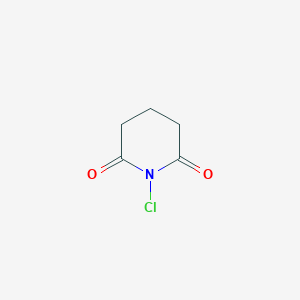
![2-Methylpyrazolo[1,5-A]quinoxaline](/img/structure/B14431566.png)
